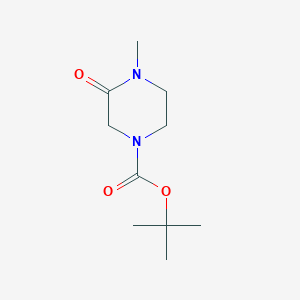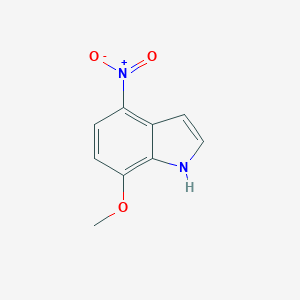
2-Bromo-5-metilpiridina 1-óxido
Descripción general
Descripción
2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .Chemical Reactions Analysis
In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .Physical And Chemical Properties Analysis
2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .Aplicaciones Científicas De Investigación
Síntesis de derivados de bipiridina y terpiridina
2-Bromo-5-metilpiridina se usa como reactivo de partida para la síntesis de compuestos como 5,5′-dimetil-2,2′-bipiridina y 5-metil-2,2′:6′,2″-terpiridina. Estos derivados tienen diversas aplicaciones en química de coordinación y ciencia de materiales debido a su capacidad para actuar como ligandos para metales de transición .
Reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio
El compuesto se utiliza en reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio para sintetizar nuevos derivados de piridina. Estos derivados se estudian por sus propiedades electrónicas, como la brecha de energía HOMO-LUMO, que es indicativa de su reactividad y estabilidad cinética .
Estudios de bioevaluación
En estudios de bioevaluación, los derivados de 2-Bromo-5-metilpiridina se examinan por sus efectos en procesos biológicos como la polimerización de tubulina a nivel celular .
Investigación de propiedades ópticas y magnéticas
El compuesto se usa en reacciones para estudiar la estructura, las propiedades ópticas y magnéticas de varios complejos. Por ejemplo, las reacciones con nitrato de cobre producen complejos que se analizan para determinar su rendimiento y estructura cristalina .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can lead to a decrease in the production of reactive oxygen species and other metabolites.
Biochemical and Physiological Effects
2-Bromo-5-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the formation of reactive oxygen species. In addition, 2-Bromo-5-methylpyridine 1-oxide has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Bromo-5-methylpyridine 1-oxide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easily obtained from chemical suppliers. In addition, it is a relatively stable compound and does not require special handling or storage. However, 2-Bromo-5-methylpyridine 1-oxide is a potent inhibitor of enzymes and can interfere with the results of certain experiments.
Direcciones Futuras
2-Bromo-5-methylpyridine 1-oxide has a wide range of potential applications in research and industry. Future research could focus on the development of new synthesis methods, the optimization of existing methods, and the development of new applications. In addition, further research could be conducted to better understand the biochemical and physiological effects of 2-Bromo-5-methylpyridine 1-oxide, as well as the mechanism of action. Finally, further research could be conducted to develop new ways to use 2-Bromo-5-methylpyridine 1-oxide in laboratory experiments.
Safety and Hazards
The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-5-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPYKXAQHIYIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524975 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19230-58-1 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














